Pheniramine

Description

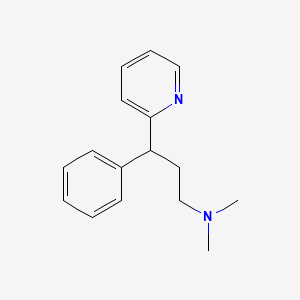

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16/h3-10,12,15H,11,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHNSHDBIRRJRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

132-20-7 (bimaleate) | |

| Record name | Pheniramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023454 | |

| Record name | Pheniramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

175.00 °C. @ 25.00 mm Hg | |

| Record name | Pheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01620 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.77e-01 g/L | |

| Record name | Pheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

86-21-5 | |

| Record name | (±)-Pheniramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pheniramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01620 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pheniramine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pheniramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pheniramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENIRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/134FM9ZZ6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Pheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01620 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Chemical Derivatization of Pheniramine

Elucidation of Primary Synthetic Pathways for Pheniramine (B192746)

The principal industrial synthesis of this compound is a multi-step process that begins with the formation of a key intermediate, 2-benzylpyridine (B1664053), followed by an N-alkylation reaction. google.comrsc.org

The initial step in this compound synthesis involves the creation of the 2-benzylpyridine core. rsc.orggpatindia.com This is achieved through a condensation reaction between benzyl (B1604629) cyanide and acetylene (B1199291) gas. google.comrsc.org The reaction is catalyzed by dicyclopentadienylcobalt (cobaltocene) and is conducted under high temperature and pressure. google.comgpatindia.com

The process typically takes place in an autoclave where benzyl cyanide and the dicyclopentadienylcobalt catalyst are heated to temperatures between 150°C and 170°C. google.com Dried acetylene gas is then introduced, and the reaction proceeds under high pressure for several hours to yield 2-benzylpyridine. google.comgpatindia.com Subsequent distillation of the reaction mixture isolates the 2-benzylpyridine intermediate. google.com

| Reactants | Catalyst | Temperature | Pressure | Intermediate Product |

| Benzyl Cyanide, Acetylene Gas | Dicyclopentadienylcobalt | 150-170°C | High Pressure | 2-Benzylpyridine |

Table 1: Reaction conditions for the synthesis of 2-benzylpyridine. google.comgpatindia.com

Following the synthesis of 2-benzylpyridine, the second crucial step is an N-alkylation reaction. gpatindia.com The intermediate, 2-benzylpyridine, is reacted with 2-chloro-N,N-dimethylethan-1-amine (or N,N-dimethyl chloroethane) in the presence of a strong base, typically sodium amide (NaNH₂). google.comrsc.org This reaction attaches the dimethylaminoethyl side chain to the carbon atom connecting the phenyl and pyridine (B92270) rings, resulting in the formation of this compound. rsc.orggpatindia.com The reaction is generally carried out in a solvent like tetrahydrofuran (B95107) (THF) or toluene. google.compatsnap.com

| Reactants | Base | Solvent | Final Product |

| 2-Benzylpyridine, N,N-dimethyl Chloroethane | Sodium Amide (NaNH₂) | Tetrahydrofuran (THF) or Toluene | This compound |

Table 2: N-alkylation reaction for the synthesis of this compound. google.comgpatindia.compatsnap.com

Benzyl Cyanide and Acetylene Gas Condensation Reactions.

Synthesis and Characterization of this compound Analogues and Derivatives

The basic this compound scaffold has been a template for the development of numerous analogues and derivatives with modified properties. wikipedia.org

A significant strategy to enhance the antihistaminic potency of this compound is through halogenation of the phenyl ring. wikipedia.org The introduction of a halogen atom, such as chlorine or bromine, at the para-position of the phenyl group can increase the drug's potency by as much as 20-fold. wikipedia.orgquora.com

Chlorthis compound (B86927) : This derivative is formed by substituting a hydrogen atom with a chlorine atom on the phenyl ring of this compound. drugbank.com The resulting compound, chlorthis compound, is 10 to 20 times more potent than this compound due to the enhanced receptor binding afforded by the electronegative chlorine atom. One synthetic route to chlorthis compound involves the reaction of 4-chlorophenylacetonitrile with 2-chloropyridine (B119429) in the presence of sodium amide to form an intermediate, which is then alkylated with 2-dimethylaminoethylchloride. wikipedia.org

Bromthis compound (B1210426) : Similarly, replacing the para-hydrogen on the phenyl ring with a bromine atom yields bromthis compound. nih.gov This compound is also a potent antihistamine and is synthesized in a manner analogous to chlorthis compound, with the key difference being the use of a brominated starting material. nih.govworldwidejournals.com Dexbromthis compound is the pharmacologically active dextrorotatory isomer of bromthis compound. worldwidejournals.com

| Derivative | Halogen Substitution | Increase in Potency |

| Chlorthis compound | Chlorine | 10-20 times |

| Bromthis compound | Bromine | Significant increase |

Table 3: Comparison of halogenated this compound derivatives. wikipedia.org

More complex structural modifications of the this compound framework have led to the development of novel analogues with different therapeutic applications. These modifications often involve ring closures and isosteric replacements to alter the molecule's conformation and receptor-binding profile.

Cyproheptadine (B85728) : This analogue was developed by locking the two aromatic rings of this compound into a more rigid conformation through a ring closure, creating a dibenzocycloheptene system. researchgate.netnih.gov This rigidification, along with the introduction of a piperidine (B6355638) ring, significantly improves binding affinity for the H1-receptor. researchgate.netnih.gov The structural changes in cyproheptadine also confer the ability to antagonize the 5-HT2 serotonin (B10506) receptor, making it useful in the prophylaxis of migraine. researchgate.netnih.gov

Pizotifen : Pizotifen is an analogue derived from the structure of cyproheptadine. researchgate.net It is created through the isosteric replacement of one of the phenyl rings in cyproheptadine with a thiophene (B33073) ring. nih.govniper.gov.in This modification results in a potent serotonin and tryptamine (B22526) antagonist that is particularly effective for the prevention of migraine headaches. niper.gov.innih.gov Pizotifen is structurally a benzocycloheptathiophene. nih.gov

Halogenation Strategies for Enhanced Chemical Potency (e.g., Chlorthis compound, Bromthis compound).

Exploration of Novel Synthetic Approaches for this compound and Related Compounds

Research into the synthesis of this compound and its derivatives continues, with a focus on developing more efficient, environmentally friendly, and selective methods. While the classical synthesis remains prevalent, modern organic chemistry offers new avenues for production. Novel approaches include the development of advanced catalytic systems and the application of continuous-flow synthesis for key intermediates. researchgate.net For instance, the use of strongly basic anion exchange resins as catalysts for Knoevenagel condensations under continuous-flow conditions has been explored for the synthesis of related nitrile intermediates. researchgate.net Furthermore, new methods for the purification of synthetic intermediates, such as the preparation of a hydrochloride precipitate of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile (B1584232) to improve the quality of the chlorthis compound intermediate, have been developed. google.com Research has also been conducted into identifying and preparing impurities, such as chlorthis compound N-oxide, which can be used as reference standards in quality control. google.com

Continuous-Flow Synthesis Techniques

Continuous-flow chemistry represents a paradigm shift from traditional batch processing in pharmaceutical synthesis. azolifesciences.com This technology utilizes a system of pumps, tubes, and reactors to conduct chemical reactions in a continuous stream, offering superior control over reaction parameters such as temperature, pressure, and residence time. nih.gov The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, allowing for safer execution of exothermic reactions and often leading to higher yields and product purity. azolifesciences.comnih.gov

Research into the synthesis of this compound has explored the application of continuous-flow techniques to key synthetic steps. A notable example is the synthesis of a this compound precursor via a Knoevenagel condensation. In one study, the condensation of arylmethyl nitriles with aldehydes was successfully catalyzed by a strongly basic anion exchange resin, Amberlite FPA60, under continuous-flow conditions. researchgate.net This method demonstrates the potential for solid-supported catalysts in flow systems to streamline production and simplify purification by eliminating the need to separate the catalyst from the reaction mixture. The use of such systems can significantly increase process efficiency compared to conventional batch methods.

While a complete end-to-end continuous synthesis of this compound is a complex undertaking, the successful application to key intermediates showcases the viability of this approach. The principles have been effectively demonstrated in the synthesis of structurally similar antihistamines like diphenhydramine, where mass spectrometry-guided continuous-flow systems have been used to optimize reaction routes and control crystallization. rsc.org

| Parameter | Description | Significance |

|---|---|---|

| Reaction Type | Knoevenagel Condensation | A key C-C bond-forming reaction in the synthesis of the this compound backbone. |

| Reactants | Arylmethyl nitriles and Aldehydes | Readily available starting materials for the precursor. researchgate.net |

| Catalyst | Amberlite FPA60 (Strongly basic anion exchange resin) | A solid-supported, reusable catalyst that simplifies product purification and aligns with green chemistry principles. researchgate.net |

| System | Continuous-Flow Reactor | Enables precise control over reaction conditions, enhances safety, and allows for potential scalability. azolifesciences.comnih.gov |

Integration of Green Chemistry Principles in Synthetic Routes

The pharmaceutical industry is increasingly adopting the principles of green chemistry to reduce its environmental footprint. news-medical.net These principles focus on waste prevention, maximizing atom economy, using safer chemicals and solvents, designing for energy efficiency, and employing catalysis. nih.gov The conventional synthesis of this compound maleate (B1232345) faces sustainability challenges, including its reliance on petrochemical-derived precursors like benzene (B151609) derivatives and energy-intensive manufacturing steps. pmarketresearch.com

In response, modern research has focused on greener synthetic alternatives. One of the most promising areas is the use of photocatalysis. Visible-light photocatalysis has emerged as a powerful tool that can facilitate novel chemical transformations under mild conditions. kuleuven.be Research has demonstrated a highly effective enantioselective synthesis of chiral 3-(2-pyridine)-3-substituted amines, key precursors for (R)-pheniramine, using a dual catalytic system. This process involves a chiral phosphoric acid and a photosensitizer that operate cooperatively under visible light irradiation. This method not only provides high yields and excellent enantioselectivities but also aligns with green chemistry by using light as a renewable energy source and replacing stoichiometric reagents with catalysts.

This advanced catalytic approach stands in contrast to more traditional synthetic routes which may employ hazardous reagents like sodium amide in solvents such as toluene. google.com The integration of green principles is not limited to catalysis; it also includes the use of safer, more environmentally benign solvents and developing solvent-free reaction conditions where possible. hrpatelpharmacy.co.injocpr.com The development of such methods is crucial for creating more sustainable and economically viable processes for manufacturing established drugs like this compound.

| Feature | Traditional Synthesis (Example) | Green Photocatalytic Route (Example) |

|---|---|---|

| Key Reagents | Sodium amide google.com | Chiral phosphoric acid, photosensitizer (catalytic amounts) |

| Energy Source | Thermal heating (energy-intensive) pmarketresearch.comgoogle.com | Visible light (renewable) |

| Solvents | Toluene, Tetrahydrofuran google.com | Often utilizes more benign solvents. |

| Selectivity | Typically produces a racemate. | Highly enantioselective, producing a specific stereoisomer. |

| Green Principles | Lower atom economy, use of hazardous reagents. | High atom economy, catalysis, use of renewable energy, safer conditions. nih.gov |

Molecular Pharmacology and Receptor Interaction Dynamics of Pheniramine

Mechanisms of Histamine (B1213489) Receptor Binding and Ligand Competition

Pheniramine (B192746) primarily functions by competing with histamine for binding at H1 receptor sites on effector cells. selleckchem.compatsnap.comontosight.ai This competitive antagonism prevents histamine from binding to its receptors, thereby mitigating the intensity of allergic reactions and tissue injury responses that involve histamine release. selleckchem.compatsnap.com By blocking histamine's access to H1 receptors on nerves, vascular smooth muscle, glandular cells, and endothelium, this compound effectively suppresses histamine-induced responses like swelling (wheal) and vasodilation (flare). selleckchem.com

The interaction is a dynamic competition where the presence of this compound at the receptor site precludes the binding of histamine, thus blocking the cascade of physiological responses that lead to allergy symptoms. patsnap.comontosight.ai This mechanism does not inhibit the actual release of histamine from mast cells but rather nullifies its effects at the target tissues. patsnap.com

Investigation of this compound's Inverse Agonism at Histamine H1 Receptors

Beyond simple antagonism, this compound is classified as an inverse agonist at the histamine H1 receptor. drugbank.comnih.gov This means that it not only blocks the action of an agonist (histamine) but also reduces the basal, constitutive activity of the receptor in the absence of any agonist. drugbank.comnih.gov Many G protein-coupled receptors (GPCRs), including the H1 receptor, exhibit a certain level of signaling activity even without being stimulated by an agonist. nih.gov Inverse agonists like this compound stabilize the receptor in an inactive conformation, thus decreasing this baseline activity. nih.gov

The reduction in H1 receptor activity is responsible for diminishing symptoms such as itching, vasodilation, and capillary leakage, which in turn reduces redness and edema. drugbank.com In the central nervous system (CNS), this inverse agonism at H1 receptors is also the cause of the sedative effects commonly associated with first-generation antihistamines. drugbank.comnih.gov

The binding of an inverse agonist like this compound to the H1 receptor induces specific conformational changes that differ from those caused by an agonist. nih.gov Structural studies of the H1 receptor have shown that agonists and inverse agonists produce opposite conformational shifts in the extracellular region of the receptor. nih.gov Antihistamines, acting as inverse agonists, utilize a common phenyl group that inserts into a deep cavity of the receptor, which blocks the movement of a key "toggle switch" residue (W4286.48). nih.gov This action stabilizes the receptor in an inactive state, preventing the downstream signaling that leads to an allergic response. nih.gov

The interaction of this compound with the H1 receptor can also be influenced by allosteric modulators. For instance, sodium ions (Na+) have been shown to act as allosteric effectors, generally decreasing the binding affinity of various H1 antagonists. nih.gov This suggests that the receptor's conformation and its affinity for ligands like this compound can be modulated by other molecules binding to a site distinct from the primary ligand-binding pocket. nih.govscbt.com Such allosteric effects can alter the conformational landscape of the receptor, leading to different functional outcomes. scbt.com

Molecular Conformational Changes Inducing Inverse Agonist Activity.

Stereochemical Considerations in Receptor Binding and Biological Activity

This compound possesses a chiral center, meaning it exists as two non-superimposable mirror-image isomers, or enantiomers: (R)-pheniramine and (S)-pheniramine. wikipedia.orgresearchgate.net The pharmaceutical product is typically a racemate, containing an equal mixture of both forms. wikipedia.org The three-dimensional structure of these enantiomers is crucial as it dictates their interaction with chiral biological targets like receptors. researchgate.netwvu.edu

There is a distinct stereospecificity in the binding of this compound enantiomers to the histamine H1 receptor. nih.gov The S-enantiomer has been shown to exhibit a higher affinity for H1 receptors compared to the R-enantiomer. This difference in binding affinity translates to differences in pharmacological activity. nih.gov Studies on the closely related compound chlorthis compound (B86927) have demonstrated that the (S)-(+)-enantiomer is significantly more potent than the R-(−)-enantiomer in its antihistaminic effects. nih.govnih.gov This enantiomeric specificity underscores the importance of stereochemistry in drug-receptor interactions, where one enantiomer is primarily responsible for the therapeutic effect. nih.govnih.gov

Table 1: Enantiomeric Binding and Activity of Related Alkylamine Antihistamines This table provides data on chlorthis compound, a structurally similar compound, to illustrate the principle of enantiomeric specificity.

| Compound | Enantiomer | Receptor | Binding Affinity (Ki or Kd) | Relative Potency |

|---|---|---|---|---|

| Chlorthis compound | (S)-(+)-dexchlorthis compound | Human H1 Receptor | 2.67 to 4.81 nM (Ki) wikipedia.org | The (S)-(+)-enantiomer is approximately 100 times more potent than the R-(-)-enantiomer. nih.gov |

| (R)-(-)-levchlorphenamine | Human H1 Receptor | 211 to 361 nM (Ki) wikipedia.org |

Impact of Stereoisomerism on Receptor Occupancy

This compound possesses a chiral center, resulting in the existence of two stereoisomers, or enantiomers, which are non-superimposable mirror images of each other. oup.com These enantiomers, (S)-pheniramine and (R)-pheniramine, have identical chemical formulas and connectivity but differ in their three-dimensional arrangement. This difference in spatial configuration has a significant impact on their interaction with biological targets, particularly receptors, which are themselves chiral environments.

The histamine H1 receptor exhibits stereospecificity, meaning it preferentially binds to one enantiomer over the other. nih.gov For this compound, the (S)-enantiomer demonstrates a higher binding affinity for H1 receptors compared to the (R)-enantiomer. This principle of stereoselective binding is a well-documented characteristic of the alkylamine class of antihistamines.

A detailed quantitative example can be seen in the closely related halogenated derivative, chlorthis compound. The dextrorotatory enantiomer, dexchlorthis compound (B1670334), is the pharmacologically active isomer and shows a markedly higher affinity for the human cloned H1 receptor than the levorotatory enantiomer, levchlorthis compound. wikipedia.orgmedicalandresearch.com Research has reported inhibition constant (Kᵢ) values for dexchlorthis compound in the range of 2.67 to 4.81 nM, whereas levchlorthis compound has Kᵢ values between 211 and 361 nM, indicating a significantly weaker interaction. wikipedia.org This disparity underscores that the specific three-dimensional structure of the enantiomer is crucial for optimal fit and occupancy at the receptor binding site.

Table 1: Enantiomer-Specific Binding Affinities for the H1 Receptor (Chlorthis compound Example)

| Enantiomer | Binding Affinity (Kᵢ) for Human H1 Receptor (nM) |

|---|---|

| Dexchlorthis compound | 2.67 - 4.81 wikipedia.org |

| Levchlorthis compound | 211 - 361 wikipedia.org |

Kᵢ (inhibition constant) is a measure of binding affinity; a lower value indicates a stronger binding affinity.

Analysis of this compound's Interaction with Other Neurotransmitter Systems

Antimuscarinic Properties and Receptor Affinity

This compound is known to possess anticholinergic properties, which result from its ability to act as an antagonist at muscarinic acetylcholine (B1216132) receptors. patsnap.commedex.com.bdpatsnap.com This action involves competitively blocking acetylcholine from binding to these receptors, thereby inhibiting muscarinic neurotransmission. patsnap.com

The affinity of alkylamine antihistamines for muscarinic receptors is generally considered weak compared to their affinity for H1 receptors. wikipedia.org Studies on the related compound chlorthis compound quantify this weak interaction. The dextrorotatory isomer, dexchlorthis compound, was reported to have a dissociation constant (Kd) of 1,300 nM for muscarinic acetylcholine receptors in human brain tissue. wikipedia.org Another study using rat brain tissue found Kᵢ values of 20 to 30 µM (20,000 to 30,000 nM) for dexchlorthis compound and 40 to 50 µM (40,000 to 50,000 nM) for levchlorthis compound, confirming a very low affinity for this receptor type for both enantiomers. wikipedia.org

Table 2: Binding Affinities of Chlorthis compound Enantiomers for Muscarinic Receptors

| Enantiomer | Receptor | Tissue Source | Binding Affinity |

|---|---|---|---|

| Dexchlorthis compound | Muscarinic Acetylcholine | Human Brain | Kd = 1,300 nM wikipedia.org |

| Dexchlorthis compound | Muscarinic Acetylcholine | Rat Brain | Kᵢ = 20-30 µM wikipedia.org |

| Levchlorthis compound | Muscarinic Acetylcholine | Rat Brain | Kᵢ = 40-50 µM wikipedia.org |

Kd (dissociation constant) and Kᵢ (inhibition constant) are measures of binding affinity; a lower value indicates a stronger binding affinity.

Serotonin (B10506) Transporter Inhibition

This compound and its structural analogs can act as serotonin reuptake inhibitors (SRIs). wikipedia.org An SRI functions by blocking the action of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. wikipedia.org This inhibition leads to higher extracellular concentrations of serotonin, thereby increasing serotonergic neurotransmission. wikipedia.org

This property is notably potent in the related compound chlorthis compound, which has been identified as a strong serotonin reuptake inhibitor. wikipedia.orgresearchgate.net Research has determined its dissociation constant (Kd) for the serotonin transporter to be 15.2 nM. wikipedia.org This high affinity indicates a significant interaction with the serotonin system, which is distinct from its primary antihistaminic mechanism. wikipedia.orgspandidos-publications.com

Table 3: Binding Affinity of Chlorthis compound for Neurotransmitter Transporters

| Transporter | Binding Affinity (Kd) (nM) |

|---|---|

| Serotonin Transporter (SERT) | 15.2 wikipedia.org |

| Norepinephrine Transporter (NET) | 1,440 wikipedia.org |

| Dopamine Transporter (DAT) | 1,060 wikipedia.org |

Kd (dissociation constant) is a measure of binding affinity; a lower value indicates a stronger binding affinity.

Nuclear Receptor Subfamily 1 Group I Member 3 Agonism

This compound has been identified as an agonist for the Nuclear Receptor Subfamily 1 Group I Member 3 (NR1I3). drugbank.comdrugbank.com This protein is a member of the nuclear receptor superfamily and is more commonly known as the Constitutive Androstane Receptor (CAR). nih.govgenecards.org CAR is a key transcriptional regulator primarily expressed in the liver that governs the metabolism of various xenobiotics (foreign compounds) and endobiotics (endogenous compounds). nih.govnih.gov Unlike most nuclear receptors, CAR can be constitutively active but is also regulated by both agonists and inverse agonists. Upon activation by a ligand like this compound, the receptor typically translocates to the nucleus, forms a heterodimer with the retinoid X receptor, and binds to DNA response elements to regulate the transcription of target genes, such as those in the cytochrome P450 family. nih.govnih.gov

Research into the specific isoform of CAR that this compound interacts with has produced varied results. One study identified this compound as a significant agonist for the CAR3 splice variant (also known as SV2). uri.edu However, a subsequent investigation by a different group, which screened this compound as a putative CAR3-specific ligand, failed to replicate this activation of CAR3. researchgate.net Despite this, this compound is listed more broadly in pharmacological databases as an agonist of NR1I3. drugbank.comdrugbank.com

Structure Activity Relationship Sar Studies of Pheniramine and Its Chemical Analogues

Correlative Analysis of Halogen Substitutions and Pharmacological Efficacy

A significant finding in the SAR of pheniramine (B192746) is the profound impact of halogen substitution on its pharmacological potency. The introduction of a halogen atom, such as chlorine or bromine, at the para-position of the phenyl ring dramatically increases the antihistaminic activity.

The halogenated derivatives, chlorthis compound (B86927) and bromthis compound (B1210426), are well-established antihistamines that exemplify this principle. auburn.edu In these compounds, the chlorine and bromine atoms, respectively, occupy the para-position of the phenyl ring. The dextro-enantiomers of these halogenated derivatives, dexchlorthis compound (B1670334) and dexbromthis compound, are generally more active than their levo-isomers, highlighting the stereoselectivity of the H1 receptor binding. drugs.com

The following table summarizes the effect of halogen substitution on the potency of this compound analogues:

| Compound | Substitution at para-position | Relative Potency |

| This compound | H | 1 |

| Chlorthis compound | Cl | 20-50x greater than this compound |

| Bromthis compound | Br | 20-50x greater than this compound |

| Fluorthis compound | F | - |

| Iodothis compound | I | - |

Data compiled from multiple sources. wikipedia.orgauburn.edu

It is important to note that while halogenation significantly boosts antihistaminic activity, other structural features of the this compound scaffold remain crucial for its pharmacological profile. firsthope.co.in These include the presence of two aromatic rings (a phenyl and a 2-pyridyl group), the ethylamine (B1201723) chain which acts as a spacer, and a terminal tertiary amine. auburn.edufirsthope.co.in

Design Principles Incorporating Conformational Lock and Molecular Rigidity

A key strategy in drug design to enhance receptor binding affinity and improve pharmacological properties is the introduction of conformational constraints or molecular rigidity. nih.govresearchgate.net In the context of this compound analogues, this principle has been successfully applied to lock the molecule into a more favorable conformation for interacting with the H1 receptor. nih.govresearchgate.net

This compound itself is a flexible molecule with two aromatic rings that can rotate freely. nih.gov However, SAR studies suggest that for optimal interaction with the H1-receptor, these two aryl moieties should adopt a non-coplanar conformation. auburn.edu By "locking" the aromatic rings into this active conformation, it is possible to create more potent analogues.

A prime example of this design principle is the development of cyproheptadine (B85728) from the this compound scaffold. nih.govresearchgate.net In cyproheptadine, the two aromatic rings of this compound are locked into a rigid tricyclic system through ring closure. nih.govresearchgate.net This rigidification not only pre-organizes the molecule into its bioactive conformation but also introduces a piperidine (B6355638) ring, further reducing the molecule's flexibility. nih.govresearchgate.net The result is a molecule with significantly improved binding affinity for the H1 receptor and better absorption. nih.govresearchgate.net

Further modifications to this rigidified scaffold have led to other potent compounds. For instance, the isosteric replacement of one of the phenyl rings in cyproheptadine with a thiophene (B33073) ring resulted in pizotifen, a drug used for migraine treatment. researchgate.net Another example is azatadine, where a phenyl ring in cyproheptadine is replaced by a pyrimidine (B1678525) ring, which improves the molecule's solubility. researchgate.net Although these molecules have different 2D structures, their 3D superposition reveals a similar pharmacophore orientation, with the spatial positions of the basic nitrogen and the two aromatic rings overlapping. researchgate.net

These examples underscore the importance of molecular rigidity and conformational locking in the design of potent this compound analogues. By reducing the entropic penalty of binding and ensuring an optimal fit within the receptor, this strategy has proven to be highly effective in enhancing pharmacological efficacy.

Systematic Evaluation of Substituent Effects on Receptor Binding Affinity

The systematic evaluation of how different substituents on the this compound scaffold affect its binding affinity to the H1 receptor is a cornerstone of its structure-activity relationship (SAR) studies. These investigations have revealed that the nature and position of various chemical groups can profoundly influence the drug's potency and selectivity.

One of the most significant findings is that the presence of two aryl groups, specifically a phenyl and a 2-pyridyl group, is essential for significant H1-receptor affinity. auburn.edu Furthermore, these two aromatic systems must be able to adopt a non-coplanar conformation relative to each other for optimal interaction with the receptor. auburn.edu

Substitution on the aryl rings plays a critical role. As previously discussed, halogenation at the para-position of the phenyl ring dramatically increases potency. wikipedia.orgauburn.edu Other substitutions on the aryl ring, such as a methoxy (B1213986) group (O-CH3), can also enhance activity. firsthope.co.in

The nature of the atom connecting the diaryl moiety to the ethylamine side chain, denoted as 'X', also influences activity. In this compound, 'X' is a carbon atom, and this configuration allows for chirality, leading to stereoselective receptor binding. auburn.edufirsthope.co.in The S-enantiomers of this compound series compounds generally exhibit higher H1-receptor affinity. auburn.edu

The terminal nitrogen atom of the ethylamine group is another critical point for modification. For maximum antihistaminic activity, this nitrogen should be a tertiary amine, typically with methyl groups. drugs.com Incorporating the terminal nitrogen into a heterocyclic ring, as seen in chlorcyclizine, can also increase antihistaminic activity. firsthope.co.in

The following table summarizes the general SAR principles for this compound and its analogues:

| Molecular Feature | Favorable for Activity | Unfavorable for Activity |

| Aryl Groups | Two non-coplanar aryl groups (phenyl and 2-pyridyl) auburn.edufirsthope.co.in | - |

| Substitution on Phenyl Ring | Halogen (Cl, Br) or O-CH3 at the para-position auburn.edufirsthope.co.in | - |

| Connecting Atom (X) | Carbon (allows for stereoselectivity) auburn.edufirsthope.co.in | Other elements may decrease or abolish activity firsthope.co.in |

| Alkyl Chain | Ethylene chain firsthope.co.in | Branching of the chain firsthope.co.in |

| Terminal Nitrogen | Tertiary amine (e.g., dimethylamino) or part of a heterocyclic ring drugs.comfirsthope.co.in | - |

These systematic evaluations of substituent effects have provided a detailed map of the chemical features required for potent H1-receptor antagonism, guiding the development of more effective antihistamines.

Computational Chemistry Approaches in this compound SAR

Computational chemistry has emerged as a powerful tool in modern drug discovery, providing valuable insights into the structure-activity relationships (SAR) of compounds like this compound at the molecular level. nih.gov These in-silico methods complement experimental studies by predicting how chemical modifications will affect a drug's interaction with its biological target. spubgt.ac.incup.edu.in

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. frontiersin.org For this compound and its analogues, docking simulations are used to visualize and analyze their interactions with the histamine (B1213489) H1 receptor. nih.govfrontiersin.org

These simulations can help explain the observed SAR. For instance, docking studies can illustrate how the halogen atoms in chlorthis compound and bromthis compound fit into a specific pocket of the H1 receptor, leading to enhanced binding affinity compared to the unsubstituted this compound. auburn.edu Similarly, the improved affinity of conformationally locked analogues like cyproheptadine can be rationalized by showing how their rigid structures perfectly complement the receptor's binding site. nih.govresearchgate.net

Studies have also utilized molecular docking to investigate the binding of this compound to other proteins, such as trypsin and Enterococcus faecalis homoserine kinase, providing insights into its potential off-target effects and broader pharmacological profile. researchgate.netnih.govnih.gov

Molecular Dynamics Simulations to Elucidate Binding Modes

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction compared to the static view offered by molecular docking. mdpi.com MD simulations track the movements of atoms and molecules over time, allowing researchers to observe the stability of the ligand-receptor complex and the subtle conformational changes that occur upon binding. frontiersin.org

In the context of this compound SAR, MD simulations can be used to:

Confirm the stability of the binding poses predicted by molecular docking. researchgate.net

Identify key amino acid residues in the receptor that form stable hydrogen bonds and other interactions with the ligand. researchgate.net

Understand how different substituents on the this compound scaffold affect the dynamics and stability of the complex. mdpi.com

For example, MD simulations of this compound bound to trypsin have helped to validate the binding mode predicted by docking and to understand the thermodynamic forces driving the interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org QSAR models are built using a set of known compounds (a training set) and then used to predict the activity of new, untested compounds. jocpr.comnih.gov

In the study of this compound and its analogues, QSAR can be used to:

Identify the key physicochemical properties (e.g., lipophilicity, electronic properties, steric factors) that govern antihistaminic activity. spubgt.ac.in

Develop predictive models that can guide the design of new analogues with improved potency. jocpr.com

Prioritize which new compounds to synthesize and test, thereby saving time and resources. jocpr.com

For instance, a QSAR model for a series of H1 antagonists could reveal that a certain combination of electronic and steric parameters at the para-position of the phenyl ring leads to optimal activity. This information can then be used to design new compounds with even better properties. Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA), can provide even more detailed insights by creating contour maps that visualize the favorable and unfavorable regions for steric and electrostatic interactions around the ligand. researchgate.net

De Novo Scaffold Design and Pharmacophore Modeling

In the field of medicinal chemistry, the drive to discover novel compounds with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is perpetual. Two powerful computational strategies employed in this pursuit are de novo scaffold design and pharmacophore modeling. De novo design involves the creation of novel molecular structures, often by replacing the core scaffold of a known active compound—a process known as scaffold hopping. researchgate.netnih.gov This approach aims to generate new chemical entities that retain the essential three-dimensional arrangement of key interacting groups (the pharmacophore) of the parent molecule, thereby preserving biological activity while potentially improving other properties or creating new intellectual property. researchgate.netdtic.mil Pharmacophore modeling, conversely, is the process of identifying the crucial spatial arrangement of molecular features (such as hydrogen bond donors/acceptors, hydrophobic regions, and charged centers) that are necessary for a molecule to interact with a specific biological target. nih.govslideshare.net

Pharmacophore Modeling of H1 Antagonists

The classical structure of first-generation antihistamines, exemplified by this compound, provides a foundational basis for pharmacophore modeling. These compounds typically feature two aromatic rings linked to a single carbon or nitrogen atom, along with a side chain containing a nitrogen atom that is cationic at physiological pH. nih.gov This general structure has been a key subject in the development of pharmacophore models for H1 receptor antagonists.

Research in this area often uses potent and conformationally rigid analogues as templates to build reliable models. Cyproheptadine, a rigid analogue of this compound, has served as a template for deriving pharmacophore models for H1-antagonist activity. nih.gov Such models help in analyzing the structural and conformational requirements for receptor binding. nih.gov

Pharmacophore models are defined by specific chemical features in 3D space. nih.gov For H1 antagonists and related compounds, these models commonly identify:

Two hydrophobic or aromatic regions.

A positively ionizable feature corresponding to the amine side chain. nih.govnih.gov

In some specific models, a hydrogen-bond acceptor site. researchgate.net

For instance, a pharmacophore model developed for chloroquine-resistance reversal agents was successfully mapped onto several antihistamines, including chlorothis compound (a chlorinated analogue of this compound) and cyproheptadine. researchgate.netresearchgate.net This model identified two aromatic hydrophobic regions and a hydrogen-bond acceptor site as critical features. researchgate.net In another study focusing on a drug/proton-antiporter at the blood-brain barrier, this compound was correctly predicted as a substrate by a pharmacophore model, further validating the utility of this approach in understanding the broader biological interactions of this compound-like structures. dntb.gov.uanih.gov

| Pharmacophore Feature | Description | Relevance to this compound Analogues |

| Aromatic/Hydrophobic Regions | Two distinct aromatic rings that engage in hydrophobic or π-stacking interactions with the receptor. nih.govnih.gov | This is the core feature of the this compound scaffold, comprising a phenyl and a pyridyl ring. nih.gov |

| Positive Ionizable Center | An amine group (typically tertiary) that is protonated at physiological pH, allowing for a key ionic interaction. nih.govnih.gov | The dimethylamino group on the side chain of this compound fulfills this requirement. nih.gov |

| Hydrogen Bond Acceptor | An electronegative atom capable of accepting a hydrogen bond. researchgate.net | The pyridine (B92270) nitrogen in this compound can act as a hydrogen bond acceptor. nih.gov |

De Novo Design via Scaffold Hopping

Scaffold hopping is a rational drug design strategy that has been effectively demonstrated by the structural evolution of this compound into its more potent and specialized analogues. dtic.milnih.gov This process involves modifying the central core of a molecule to create a new scaffold, with the goal of enhancing pharmacological and physicochemical properties. researchgate.net

A seminal example of scaffold hopping is the development of cyproheptadine from the this compound template. nih.govnih.gov This was achieved through a significant structural modification:

Ring Closure : The two aromatic rings of this compound (phenyl and pyridyl) were "locked" into their active conformation by incorporating them into a tricyclic ring system. nih.gov

Flexibility Reduction : The introduction of a piperidine ring further constrained the molecule's flexibility. nih.gov

This rigidification of the structure reduced the entropic penalty upon binding to the H1-receptor, leading to a significant enhancement in binding affinity. nih.gov The resulting molecule, cyproheptadine, is also better absorbed. nih.gov

Further scaffold hopping from cyproheptadine yielded other important therapeutic agents. These modifications show how small isosteric replacements can fine-tune a drug's profile:

Pizotifen : Replacing one of the phenyl rings in cyproheptadine with a thiophene ring resulted in Pizotifen, a drug found to be more effective for migraine treatment. nih.gov

Azatadine : In another modification, a phenyl ring of cyproheptadine was replaced with a pyrimidine ring to create Azatadine. This change was designed to improve the molecule's solubility. dtic.milnih.gov

Although the 2D structures of these molecules are different, 3D superposition studies reveal that the spatial orientation of the key pharmacophoric elements—the two aromatic rings and the basic nitrogen—remains similar, thus preserving the interaction with the target receptor. dtic.milnih.gov

| Parent Compound | Structural Modification (Scaffold Hop) | Resulting Compound | Research Finding/Improved Property |

| This compound | Locking of the two aromatic rings via ring closure; introduction of a piperidine ring. nih.gov | Cyproheptadine | Rigidified structure, reduced conformational flexibility, and significantly improved binding affinity for the H1-receptor. nih.govnih.gov |

| Cyproheptadine | Isosteric replacement of a phenyl ring with a thiophene ring. nih.gov | Pizotifen | Altered activity profile, leading to a better medicine for migraine treatment. nih.gov |

| Cyproheptadine | Replacement of a phenyl ring with a pyrimidine ring. dtic.milnih.gov | Azatadine | Improved solubility while maintaining potent antihistamine activity. dtic.milnih.gov |

Non Clinical Metabolic Fate and Biotransformation Pathways of Pheniramine

Characterization of Pheniramine (B192746) N-Dealkylation Pathways

The primary metabolic transformation of this compound in non-clinical models is N-dealkylation, a process where alkyl groups are removed from the nitrogen atom of the dimethylamino moiety. drugbank.comnih.gov This process results in the formation of active metabolites.

Formation of N-desmethylthis compound

The initial step in the N-dealkylation of this compound is the removal of one methyl group, leading to the formation of N-desmethylthis compound. drugbank.comnih.govmims.com This metabolite has been consistently identified in preclinical studies. nih.gov Studies have shown that N-desmethylthis compound is a major metabolite found in urine after administration of this compound. nih.gov While serum levels of this metabolite tend to be low, it is still detectable for an extended period. nih.gov

Formation of N-didesmethylthis compound

Following the formation of N-desmethylthis compound, a second methyl group can be removed, resulting in the formation of N-didesmethylthis compound. drugbank.comnih.govmims.com This metabolite is also found in urine, although generally in smaller quantities compared to N-desmethylthis compound. nih.gov In some studies, the serum levels of N-didesmethylthis compound were below the limit of detection. nih.gov

Identification of Enzymatic Systems Governing this compound Biotransformation

The metabolic conversion of this compound is largely governed by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. polifarma.com.tr

Role of Cytochrome P450 Enzymes (e.g., CYP2D6)

Research indicates that cytochrome P450 2D6 (CYP2D6) is a key enzyme involved in the metabolism of this compound. medicaldialogues.inmedchemexpress.com This enzyme is responsible for the oxidative biotransformation of a wide variety of drugs. cuni.cz The N-dealkylation of this compound to its desmethyl and didesmethyl metabolites is a process catalyzed by CYP enzymes. polifarma.com.tr For the structurally similar drug chlorthis compound (B86927), CYP2D6 has been shown to play a significant role in its metabolism. nih.govresearchgate.net

Investigation of Elimination Pathways in Preclinical Research Models

The elimination of this compound and its metabolites from the body occurs through various pathways, with renal excretion being a primary route. drugbank.compolifarma.com.tr

Renal Excretion of Parent Compound and Metabolites

Preclinical studies have demonstrated that a significant portion of this compound and its metabolites are excreted in the urine. polifarma.com.trrwandafda.gov.rwnps.org.au Following administration, both the unchanged parent drug and its N-dealkylated metabolites, N-desmethylthis compound and N-didesmethylthis compound, can be recovered from urine. nih.govrwandafda.gov.rwnps.org.au One study reported that 70-83% of an oral dose of this compound was recovered in the urine as the parent drug and its N-desmethyl and N-didesmethyl metabolites. rwandafda.gov.rwnps.org.au Another study found that after intravenous administration, a substantial amount of the drug appeared as metabolites in the urine, with N-desmethylthis compound being the most abundant metabolite. nih.gov Specifically, the amount of unchanged this compound excreted in urine over 120 hours was between 5.7 and 11.6 mg, while the excretion of N-desmethylthis compound ranged from 8.1 to 16.4 mg, and N-didesmethylthis compound ranged from 0.4 to 2.9 mg. nih.gov

Preclinical Pharmacological Investigations: in Vitro and Animal Model Research

In Vitro Efficacy and Receptor Selectivity Profiling of Pheniramine (B192746)

This compound is a first-generation antihistamine belonging to the alkylamine class, structurally similar to bromthis compound (B1210426) and chlorthis compound (B86927). nih.gov It functions by selectively binding to histamine (B1213489) H1 receptors, thereby acting as an inverse agonist and blocking the effects of endogenous histamine. drugbank.com This action on bronchi, capillaries, and other smooth muscles is foundational to its use in mitigating allergic reactions.

Cell-Based Assays for Histamine Receptor Modulation

In vitro studies are crucial for elucidating the pharmacological profile of compounds like this compound. Cell-based assays are instrumental in determining a drug's efficacy and selectivity for its target receptors. For this compound, these assays focus on its interaction with histamine receptors, primarily the H1 subtype.

This compound demonstrates its antihistaminic properties by competing with histamine for H1 receptor binding sites on effector cells. selleckchem.com This competitive antagonism prevents histamine-mediated activation of these receptors, which in turn reduces the intensity of allergic reactions and tissue injury responses associated with histamine release. selleckchem.com The binding of this compound to the H1 receptor has been shown to inhibit phospholipase A2 and the production of nitric oxide, an endothelium-derived relaxing factor. targetmol.com This leads to decreased activation of guanylate cyclase and subsequently lower levels of cyclic GMP (cGMP). targetmol.com

Studies utilizing human T-cell acute lymphoblastic leukemia cell lines (CCRF-CEM and Jurkat cells) have demonstrated that this compound maleate (B1232345) can inhibit cell proliferation in a time- and dose-dependent manner. medchemexpress.commedchemexpress.com Specifically, the IC₅₀ values, which represent the concentration required to inhibit cell proliferation by 50%, were found to be 550 μM for CCRF-CEM cells and 420 μM for Jurkat cells. medchemexpress.commedchemexpress.com Furthermore, at concentrations of 0.5 mM and 1.0 mM, this compound maleate induced apoptosis in these cells. medchemexpress.commedchemexpress.com In another cell-based model using BC3H-1 cells, this compound was found to inhibit histamine-induced Ca²⁺ influx with an IC₅₀ value of 1.01 mM, highlighting its role in regulating cellular calcium transmembrane action. medchemexpress.commedchemexpress.com

This compound also exhibits inverse agonism at the histamine H1 receptor. drugbank.com This means that it not only blocks the action of histamine but also reduces the basal activity of the receptor. This property is responsible for the reduction in itching, vasodilation, and capillary leakage, which translates to less redness and edema. drugbank.com Additionally, this compound has been identified as an inverse agonist at the histamine H4 receptor, which may contribute to its anti-inflammatory and antipruritic effects. drugbank.com

| Cell Line | Assay Type | Finding | Citation |

| CCRF-CEM | Cell Proliferation | IC₅₀ of 550 μM | medchemexpress.commedchemexpress.com |

| Jurkat | Cell Proliferation | IC₅₀ of 420 μM | medchemexpress.commedchemexpress.com |

| Human T-cell acute lymphoblastic leukemia | Apoptosis | Induced apoptosis at 0.5 and 1.0 mM | medchemexpress.commedchemexpress.com |

| BC3H-1 | Ca²⁺ Influx | Inhibited histamine-induced Ca²⁺ influx with an IC₅₀ of 1.01 mM | medchemexpress.commedchemexpress.com |

Application of Complex In Vitro Models (CIVMs) in Drug Evaluation

Complex in vitro models (CIVMs) represent a significant advancement over traditional two-dimensional (2D) cell cultures. nih.govfrontiersin.org CIVMs, which include organoids, spheroids, and organ-on-a-chip systems, create a three-dimensional, multi-cellular environment that more accurately mimics the physiological and anatomical characteristics of human tissues and organs. nih.goveuropa.eu These models are increasingly utilized in drug discovery and development to provide more physiologically relevant data on a drug's efficacy and potential toxicity. nih.govhumanspecificresearch.org

The development and characterization of CIVMs often involve a collaborative effort from scientists across various disciplines, including biology, bioengineering, and pathology, to ensure the models are robust and their applications are well-defined. nih.gov While the direct application of complex in vitro models specifically for this compound evaluation is not extensively documented in the provided search results, the principles of CIVMs are highly relevant for future, more accurate preclinical assessments of antihistamines.

Pharmacological Effects in Animal Models

Assessment of Histamine-Mediated Response Suppression (e.g., wheal and flare)

A hallmark of antihistamine efficacy is the suppression of the wheal and flare response, a cutaneous reaction induced by histamine that manifests as localized swelling (wheal) and surrounding redness (flare). nih.govdrugbank.comselleckchem.com this compound effectively blocks this response by competitively antagonizing histamine at H1-receptors on nerves, vascular smooth muscle, glandular cells, endothelium, and mast cells. selleckchem.com

In a study on rats with oleic acid-induced acute respiratory distress syndrome (ARDS), pretreatment with this compound maleate significantly attenuated pulmonary pathology and prevented the development of pulmonary edema, leading to prolonged survival times. This protective effect underscores the role of histamine in the pathophysiology of ARDS and the efficacy of this compound in counteracting it. Another study in a rat model of ischemia-reperfusion injury in the lung demonstrated that this compound maleate had protective effects, as indicated by lower levels of malondialdehyde and higher activities of superoxide (B77818) dismutase and glutathione (B108866) peroxidase enzymes. nih.gov

Studies in Central Nervous System Models (e.g., conditioned motor activity, conditioned place preference)

As a first-generation antihistamine, this compound crosses the blood-brain barrier and exerts effects on the central nervous system (CNS). medchemexpress.commedchemexpress.com Animal models are employed to investigate these CNS effects.

In studies using Swiss albino mice, this compound maleate was evaluated for its effects on spontaneous motor activity and motor coordination. ijpsr.com At a higher dose (6 mg/kg), this compound was shown to significantly affect motor coordination. ijpsr.com However, it did not produce a significant effect on locomotor activity at the doses tested. ijpsr.com In another study, intrathecal injection of this compound maleate in Sprague-Dawley rats resulted in a dose-dependent spinal block, affecting motor function, proprioception, and nociception. medchemexpress.commedchemexpress.com

The conditioned place preference (CPP) paradigm is a behavioral model used to assess the rewarding or aversive properties of a substance. nih.govfrontiersin.orgfrontiersin.org While the provided search results mention the use of CPP for other antihistamines like chlorthis compound in goldfish, specific CPP studies involving this compound were not detailed. nih.gov

Comparative Preclinical Studies with First-Generation Antihistamines

Comparative studies are essential for understanding the relative pharmacological profiles of different drugs within the same class.

A study comparing the CNS activities of several H1 antihistamines in Swiss albino mice included this compound maleate, cetirizine (B192768), levocetirizine, loratadine, and desloratadine. ijpsr.com The results indicated that first-generation antihistamines like this compound had a more significant impact on CNS activity compared to the second-generation agents tested. ijpsr.com For instance, a higher dose of this compound (6 mg/kg) significantly affected motor coordination, a more pronounced effect than that observed with the second-generation drugs at the tested doses. ijpsr.com

In another comparative study on male fertility in mice, this compound maleate was compared with the second-generation antihistamine cetirizine hydrochloride. researchgate.net The study found that cetirizine had more significant effects on male fertility markers, such as prolactin, FSH, and LH levels, compared to this compound maleate, which showed results similar to the control group. researchgate.net

| Compound | Class | Animal Model | Key Finding | Citation |

| This compound Maleate | First-Generation Antihistamine | Swiss Albino Mice | Significant effect on motor coordination at higher doses. | ijpsr.com |

| Cetirizine | Second-Generation Antihistamine | Swiss Albino Mice | Reduction in locomotor activity at higher doses. | ijpsr.com |

| Loratadine | Second-Generation Antihistamine | Swiss Albino Mice | No significant effect on sleeping time or locomotor activity at tested doses. | ijpsr.com |

| Desloratadine | Second-Generation Antihistamine | Swiss Albino Mice | No significant effect on sleeping time or locomotor activity at tested doses. | ijpsr.com |

| Chlorthis compound | First-Generation Antihistamine | Swiss Albino Mice | Significant reduction in motor coordination and spontaneous locomotor activity. | njppp.com |

| Fexofenadine (B15129) | Second-Generation Antihistamine | Swiss Albino Mice | No significant effect on motor coordination or spontaneous locomotor activity. | njppp.com |

Methodological Considerations and Challenges in Preclinical Translational Research

The translation of preclinical findings from in vitro and animal models to human clinical applications is a complex process fraught with methodological challenges. d-nb.info For a compound like this compound, which has a long history of use, understanding these challenges is crucial for contextualizing existing data and guiding future research. The successful progression of a compound from the laboratory to clinical practice is often hindered by issues related to the design, execution, and reporting of preclinical studies. medrxiv.org These hurdles can lead to poor reproducibility of preclinical data and difficulties in comparing findings across different studies. medrxiv.org

In the case of this compound, preclinical investigations have provided foundational knowledge about its mechanisms and potential effects. For example, in vitro studies using a blood-brain barrier (BBB) model based on a porcine cell line demonstrated that this compound, a first-generation antihistamine, rapidly permeates the barrier. ingentaconnect.com This finding is consistent with its known central nervous system effects. Animal studies have also been employed, such as a mouse model of cocaine-conditioned motor activity, where this compound was assessed for its effects. nih.gov Additionally, research in rat models has shown that this compound can be effective against ischemia/reperfusion (I/R) injury in brain tissue, potentially by acting as a direct radical scavenger or through interactions with cellular regulatory mechanisms. nih.gov

However, the journey from such preclinical observations to predictable human outcomes is not direct. The predictive validity of preclinical research is a significant challenge when modeling complex disease processes. nih.gov A key issue is that preclinical models are often not sufficiently robust for direct translation. nih.govnih.gov This gap is widened by a lack of standardized protocols and insufficient reporting of negative results, which are vital for building a complete evidence base. d-nb.infonih.gov

Below is a summary of findings from selected preclinical studies on this compound.

Table 1: Selected Preclinical Research Findings for this compound

| Research Area | Model Used | Key Findings |

|---|---|---|

| Blood-Brain Barrier Permeability | In vitro Transwell model with porcine cell line (PBMEC/C1-2) | This compound permeated the model barrier faster than diazepam and second-generation antihistamines, consistent with its ability to enter the central nervous system. ingentaconnect.com |

| Ischemia/Reperfusion (I/R) Injury | Rat model of cerebral I/R | This compound treatment significantly decreased malondialdehyde (MDA) levels and the number of TUNEL-positive (apoptotic) cells in the prefrontal cortex compared to the I/R group. nih.gov |

| Neuropharmacology | Mouse model of cocaine-conditioned motoric activity | Pretreatment with non-activating doses of phentermine (note: not this compound) enhanced cocaine-conditioned motor activity. nih.gov |

| Antihistaminic Activity | Clonidine-induced catalepsy in mice | this compound maleate is used as a standard drug to confirm antihistaminic properties in experimental models. researchgate.net |

Addressing Interspecies Differences in Pharmacological Responses

A primary hurdle in translational research is the inherent biological variation between different species. pharmafeatures.com These interspecies differences in physiology, metabolism, and genetics can lead to significant discrepancies in how a compound like this compound is absorbed, distributed, metabolized, and excreted (ADME processes). humaneworld.org Such variations mean that findings from animal studies may not reliably predict the pharmacological response in humans. aavs.org

Different species can have different sensitivities to drugs. frontiersin.org For instance, the sedative effects of a first-generation antihistamine like this compound, which result from its action on H1-receptors in the central nervous system, might vary in intensity and duration between rodents and humans due to differences in receptor density, binding affinity, or metabolic pathways. drugbank.comnih.gov The way drugs are processed can differ significantly; a compound that is safe in one species may be toxic in another, as famously illustrated by substances like penicillin, which is toxic to guinea pigs but a vital antibiotic for humans. aavs.org

Furthermore, the genetic background, age, and sex of the animals used in studies can influence experimental outcomes, adding another layer of complexity to the interpretation and extrapolation of data. pharmafeatures.com While animal models are chosen for their perceived similarities to human physiology in a specific area (e.g., using pigs for circulatory system studies), subtle differences can have substantial effects on the results. humaneworld.orgnottingham.ac.uk Therefore, directly translating pharmacological data for this compound from a rat or mouse model to human application requires caution and an acknowledgment of these potential species-specific variations. frontiersin.org

Advanced Analytical Methodologies for Pheniramine Research and Quality Control

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography stands as a cornerstone for the separation, identification, and quantification of pheniramine (B192746). Various chromatographic techniques, each with its distinct advantages, are utilized to analyze this compound, often in complex mixtures.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful tool for the rapid and sensitive analysis of this compound. This technique utilizes columns with smaller particle sizes, leading to higher resolution, faster analysis times, and reduced solvent consumption compared to conventional HPLC.

A notable UPLC method facilitates the simultaneous estimation of this compound maleate (B1232345) (PAM) and its primary toxic impurity, 2-benzyl pyridine (B92270) (BNZ). This method employs a reversed-phase C18 column and a mobile phase of methanol (B129727) and water (60:40 v/v), achieving separation within four minutes. Detection is carried out using a photodiode array (PDA) detector at 215 nm. The retention times for PAM and BNZ are approximately 1.70 minutes and 3.90 minutes, respectively. This UPLC approach demonstrates linearity in the concentration ranges of 5.0–70.0 µg/mL for PAM and 0.05–10.0 µg/mL for BNZ.

Another systematic screening protocol has been used to develop a UHPLC method for the analysis of this compound maleate and naphazoline (B1676943) hydrochloride, along with their associated related substances. This approach allows for efficient method development by systematically evaluating key factors that affect selectivity and resolution.

Table 1: UPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | ACQUITY UPLC® BEH C18 (1.7 μm, 2.1 mm x 150 mm) |

| Mobile Phase | Methanol/Water (60:40 v/v) |

| Flow Rate | 0.1 mL/min |

| Detection | Photodiode Array (PDA) at 215 nm |

| Injection Volume | 5 µL |

| Run Time | 4 minutes |

| Retention Time (PAM) | 1.70 min |

| Linearity (PAM) | 5.0–70.0 µg/mL |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the analysis of this compound in pharmaceutical formulations and biological matrices. The development of robust and stability-indicating HPLC methods is crucial for ensuring the quality and stability of drug products.

One such method was developed for the simultaneous determination of this compound maleate and naphazoline hydrochloride in pharmaceutical formulations. The chromatographic separation was achieved on a C18 column with a mobile phase consisting of 10 mM phosphate (B84403) buffer (pH 2.8) containing 0.5% triethylamine (B128534) and methanol (68:32, v/v). Detection was performed at 280 nm. In this method, the this compound positive ion elutes at approximately 3.0 minutes.

Another HPLC method was developed for the simultaneous determination of chlorthis compound (B86927) maleate, a structurally related antihistamine, and phenylephrine (B352888) in tablet dosage forms. This method utilized a reversed-phase C-18 column with a mobile phase of acetonitrile (B52724) and phosphate buffer (55:45 v/v, pH 5.6) and UV detection at 255 nm.

Furthermore, a single, generally applicable HPLC/DAD method has been developed for the simultaneous determination of several common cold and cough active substances, including this compound maleate. This method uses a reversed-phase column with superficially porous particles and a simple gradient elution, allowing for the separation of 18 compounds in 14 minutes.

Table 2: HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | Agilent Zorbax Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 10 mM Phosphate Buffer (pH 2.8) with 0.5% Triethylamine and Methanol (68:32, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | Diode Array Detector at 280 nm |

| Retention Time (this compound) | ~3.0 min |

Thin-Layer Chromatography (TLC) for Separation and Detection

Thin-Layer Chromatography (TLC) offers a simple, cost-effective, and rapid method for the separation and identification of this compound. It is particularly useful for screening purposes and for the analysis of multiple samples simultaneously.

A TLC-densitometry method has been established for the simultaneous quantification of this compound maleate, naphazoline HCl, and their official impurities. Separation is achieved on TLC aluminum silica (B1680970) plates F254 using a mobile phase of methanol, ethyl acetate, and 33.0% ammonia (B1221849) (2.0:8.0:1.0, by volume), with densitometric scanning at 260.0 nm.

Another eco-friendly TLC method was developed for the simultaneous estimation of this compound maleate (PAM) and its impurity, 2-benzyl pyridine (BNZ). This method uses silica gel TLC F254 plates with a mobile phase of ethanol (B145695), ethyl acetate, and liquid ammonia (8:2:0.1, by volume) and detection at 265 nm. This method demonstrated good separation with Rf values of 0.10 for PAM and 0.81 for BNZ. The linearity for this method was in the range of 0.5–8.0 µ g/band for PAM.